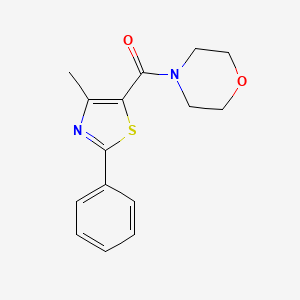![molecular formula C19H18F3NO3 B7681006 [2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate](/img/structure/B7681006.png)
[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies to fight infections. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.
Mechanism of Action
[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate works by selectively inhibiting BTK, a key enzyme in the B cell receptor signaling pathway. By blocking BTK activity, this compound prevents the activation and proliferation of B cells, leading to the suppression of antibody production and immune response. This mechanism of action is similar to that of other BTK inhibitors, such as ibrutinib and acalabrutinib, which have been approved for the treatment of certain B cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to various tissues, including the spleen, lymph nodes, and bone marrow, where B cells are predominantly located. This compound has also been found to be highly selective for BTK, with minimal off-target effects on other kinases. This selectivity may reduce the risk of adverse events and improve tolerability.
Advantages and Limitations for Lab Experiments
[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate has several advantages for laboratory experiments, including its potency, selectivity, and favorable pharmacokinetics. It can be used to study the role of BTK in various biological processes, such as B cell development, activation, and differentiation. However, this compound also has some limitations, such as its cost and availability, which may restrict its widespread use in research. In addition, this compound may not be suitable for certain experiments that require the complete depletion of B cells, as it only inhibits BTK activity and does not affect other signaling pathways.
Future Directions
There are several potential future directions for the development and application of [2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate. One area of interest is the combination of this compound with other drugs, such as immune checkpoint inhibitors or chemotherapy, to enhance its therapeutic efficacy and overcome resistance. Another direction is the investigation of this compound in other B cell-related diseases, such as multiple sclerosis and primary immunodeficiencies. Furthermore, the development of more potent and selective BTK inhibitors based on the structure of this compound may lead to the discovery of new drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of [2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate involves several steps, including the reaction of 2,4,6-trimethylaniline with ethyl 2-bromoacetate to form the intermediate compound, which is then reacted with 2-(trifluoromethyl)benzoic acid to yield the final product. The process has been optimized to achieve high yield and purity, and the chemical structure has been confirmed by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate has been extensively studied in vitro and in vivo for its potential therapeutic applications. In preclinical studies, this compound has shown potent activity against various B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma. It has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Properties
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-11-8-12(2)17(13(3)9-11)23-16(24)10-26-18(25)14-6-4-5-7-15(14)19(20,21)22/h4-9H,10H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADVGTJTMQHYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2-naphthalen-2-ylsulfanylacetate](/img/structure/B7680925.png)
![N-(3,5-dichloropyridin-2-yl)-2-[[5-(2-methoxy-5-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7680931.png)
![3-(2-fluorophenyl)-1-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B7680939.png)
![4-[(4-tert-butylphenoxy)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B7680952.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 2-[(3,4-dimethylbenzoyl)amino]acetate](/img/structure/B7680957.png)
![2-[(4-bromophenyl)sulfanylmethyl]-N-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B7680960.png)

![[2-(4-Bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate](/img/structure/B7680969.png)
![1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B7680984.png)

![2-(2-Bromophenoxy)-1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7681001.png)
![2-[[5-(Azepan-1-ylsulfonyl)pyridin-2-yl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B7681005.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B7681007.png)
![2-[4-methyl-2,5-dioxo-4-(4-propylphenyl)imidazolidin-1-yl]-N,N-bis(2-methylpropyl)acetamide](/img/structure/B7681014.png)
